molecular formula C23H22N2O4S B11465837 4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11465837
M. Wt: 422.5 g/mol
InChI Key: HVONEKFKCGBZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine class of chemicals This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with methoxyphenyl groups and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thieno[2,3-b]pyridine ring system.

    Substitution Reactions: Methoxyphenyl groups are introduced through substitution reactions using suitable reagents and catalysts.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern and functional groups, which impart distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H22N2O4S/c1-13-20-18(14-5-4-6-17(11-14)29-3)12-19(26)25-23(20)30-21(13)22(27)24-15-7-9-16(28-2)10-8-15/h4-11,18H,12H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

HVONEKFKCGBZIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.